[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate
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Overview
Description
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate is a natural product found in Hyrtios, Hippospongia, and other organisms with data available.
Scientific Research Applications
Enantioselective Synthesis
The compound has applications in enantioselective synthesis. For instance, Demir, Caliskan, and Şahin (2007) reported the chemoenzymatic synthesis of pharmacologically interesting compounds, such as 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate, using manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated kinetic resolution. This approach resulted in high yields and enantiomeric excesses (Demir, Caliskan, & Şahin, 2007).
Synthesis of Benzofurans
Benzofurans are another significant area of application. For example, Dobner et al. (2003) isolated new compounds, including a benzofuran, from the roots of Leontopodium alpinum. These compounds were established through spectroscopic studies, highlighting the compound's relevance in the synthesis and isolation of benzofurans (Dobner et al., 2003).
Inhibitory Effects on β-Glucosidases
D-gluconhydroximo-1,5-lactam and related N-arylcarbamates, synthesized from derivatives of the compound, have shown inhibitory effects on β-glucosidases. This was demonstrated in a study by Hoos et al. (1993), which explored the structure, synthesis, and inhibition of β-glucosidases by these compounds (Hoos et al., 1993).
Antioxidative and Anti-Inflammatory Properties
Joy and Chakraborty (2017) discovered that biogenic antioxidative and anti-inflammatory aryl polyketides from the venerid bivalve clam Paphia malabarica, derived from similar structural units, exhibited significant antioxidative and anti-inflammatory potential. These findings underscore the compound's relevance in the development of natural antioxidative and anti-inflammatory functional food ingredients (Joy & Chakraborty, 2017).
Properties
Molecular Formula |
C29H44O6 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C29H44O6/c1-16(30)34-19-13-22-28(6)12-9-20-26(3,4)10-8-11-27(20,5)21(28)14-23(32)29(22,7)24-18(19)15-33-25(24)35-17(2)31/h15,19-25,32H,8-14H2,1-7H3/t19-,20?,21?,22?,23-,24-,25+,27-,28+,29+/m0/s1 |
InChI Key |
VYIQDOVNWPEWRJ-KBNDUUKASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC2[C@@]3(CCC4[C@@](C3C[C@@H]([C@@]2([C@H]5C1=CO[C@@H]5OC(=O)C)C)O)(CCCC4(C)C)C)C |
SMILES |
CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C |
Pictograms |
Irritant |
Synonyms |
heteronemin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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